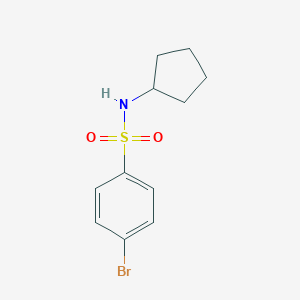

4-bromo-N-cyclopentylbenzenesulfonamide

Description

Properties

CAS No. |

349404-92-8 |

|---|---|

Molecular Formula |

C11H14BrNO2S |

Molecular Weight |

304.21g/mol |

IUPAC Name |

4-bromo-N-cyclopentylbenzenesulfonamide |

InChI |

InChI=1S/C11H14BrNO2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2 |

InChI Key |

YWBLLYHIDWYDKP-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Case Studies

- Study on NSCLC : A study demonstrated that treatment with a related sulfonamide compound significantly inhibited the growth of NSCLC cell lines (A549 and Colo699) in vitro. The compound's efficacy was linked to its ability to inhibit colony formation in soft agar assays, suggesting a potential for therapeutic use in solid tumors .

- Leukemia Models : In xenograft models using human leukemia cells, compounds targeting Mer kinase resulted in delayed disease progression and improved survival rates. This highlights the therapeutic potential of 4-bromo-N-cyclopentylbenzenesulfonamide as part of a broader strategy against hematological malignancies .

Biological Evaluation

Recent studies have indicated that this compound exhibits antimicrobial properties. The presence of the bromine atom enhances its activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Data Table: Antimicrobial Activity

| Compound Name | Activity Type | Target Organisms | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | 12 |

| Antifungal | Candida albicans | 15 |

Synthesis Methodology

The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopentylamine. This method allows for the efficient formation of sulfonamide bonds while maintaining high yields .

Structural Characterization

X-ray crystallography has been employed to elucidate the structure of related sulfonamide derivatives, providing insights into their molecular geometry and interaction with biological targets. Such structural studies are crucial for understanding how modifications to the compound can enhance its biological activity .

Comparison with Similar Compounds

Cycloalkyl vs. Alkyl Substituents

- 4-Bromo-N-cyclohexylbenzenesulfonamide (): The cyclohexyl group adopts a chair conformation, leading to an L-shaped molecular structure with torsion angles (C1–S1–N1–C7 = −77.8°). This conformation facilitates intramolecular C–H⋯O interactions and N–H⋯O hydrogen bonding in the crystal lattice.

- Alkyl Derivatives (): Derivatives like p-bromo-N-ethylbenzenesulfonamide and p-bromo-N-isobutylbenzenesulfonamide exhibit varying biological activities (e.g., 10–12 species tested).

Aryl vs. Cycloalkyl Substituents

- This contrasts with the non-aromatic cyclopentyl group, which prioritizes steric effects over electronic interactions.

Bromine Position and Electronic Effects

- 4-Bromo vs.

- Dual Bromination: Compounds like 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide () incorporate multiple electron-withdrawing groups (bromine and nitro), significantly lowering pKa values and increasing reactivity in nucleophilic substitutions compared to mono-brominated analogs.

Key Research Findings

- Conformational Flexibility : Cycloalkyl substituents (cyclopentyl, cyclohexyl) impose distinct torsional constraints, affecting molecular packing and solubility .

- Biological Relevance : Bulky substituents on the sulfonamide nitrogen may enhance target specificity but reduce bioavailability due to increased lipophilicity.

- Synthetic Accessibility : Cyclohexyl and cyclopentyl derivatives are synthesized in comparable yields (~70–80%) under mild conditions, making them viable for scale-up .

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method for synthesizing 4-bromo-N-cyclopentylbenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopentylamine in a biphasic solvent system. This nucleophilic substitution proceeds via the attack of the amine’s lone pair on the electrophilic sulfur atom in the sulfonyl chloride, displacing the chloride ion. A typical procedure, adapted from analogous syntheses, involves:

-

Dissolving 4-bromobenzenesulfonyl chloride (1 equiv) in dichloromethane (0.4 M).

-

Adding cyclopentylamine (2.0 equiv) and a saturated aqueous sodium bicarbonate solution (3.0 equiv) to neutralize HCl byproduct.

-

Stirring the mixture at room temperature for 12 hours, followed by extraction, drying, and purification via column chromatography (hexanes/ethyl acetate, 4:1).

Key Variables:

-

Solvent: Dichloromethane is preferred for its ability to dissolve both reactants and facilitate phase separation during workup.

-

Base: Sodium bicarbonate ensures mild conditions, avoiding decomposition of the sulfonamide product.

-

Stoichiometry: Excess amine (2.0 equiv) drives the reaction to completion, compensating for volatility losses.

Yield Optimization and Byproduct Management

Yields for this method typically range from 75% to 90%, contingent on reaction scale and purification efficiency. Common byproducts include unreacted sulfonyl chloride and N,N-di-cyclopentyl sulfonamide, formed via over-alkylation. These are minimized by:

-

Maintaining a 1:2 molar ratio of sulfonyl chloride to amine.

-

Employing low temperatures (0–5°C) during initial mixing to suppress side reactions.

Alternative Synthetic Routes and Methodological Innovations

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A modified protocol involves:

-

Combining 4-bromobenzenesulfonyl chloride (1 equiv), cyclopentylamine (1.5 equiv), and cesium carbonate (3.0 equiv) in dry DMSO.

-

Heating the mixture at 120°C for 60 minutes under microwave irradiation.

-

Purifying the crude product via column chromatography (hexanes/ethyl acetate, 3:1).

This method reduces reaction time from 12 hours to 1 hour, achieving comparable yields (82–88%). The use of cesium carbonate as a strong base enhances amine nucleophilicity, while DMSO’s high polarity facilitates efficient microwave absorption.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-NMR (400 MHz, CDCl):

-

δ 7.75 (d, J = 8.6 Hz, 2H, Ar-H),

-

δ 7.52 (d, J = 8.6 Hz, 2H, Ar-H),

-

δ 3.65–3.58 (m, 1H, NH),

-

δ 2.95–2.85 (m, 1H, cyclopentyl-CH),

IR (KBr):

X-ray Crystallography

Single-crystal X-ray analysis of the analogous compound 4-bromo-N-cyclohexylbenzenesulfonamide reveals an L-shaped molecular geometry with a C-S-N-C torsion angle of −77.8°. The crystal lattice is stabilized by N-H···O hydrogen bonds, forming C(4) chains. This data corroborates the sulfonamide’s planar configuration and hydrogen-bonding propensity.

Comparative Analysis of Preparation Methods

Q & A

Q. Basic

- ¹H NMR : Aromatic protons appear as a doublet (δ 7.6–7.8 ppm), while the cyclopentyl CH₂ groups show multiplet signals (δ 1.5–2.0 ppm) .

- FTIR : Strong S=O stretches at ~1150–1350 cm⁻¹ and N–H bends at ~3300 cm⁻¹ confirm sulfonamide formation .

- MS : Molecular ion peak [M+H]⁺ at m/z 334 (calculated for C₁₁H₁₄BrNO₂S) .

How do researchers resolve contradictions in biological activity data for sulfonamide derivatives, and what validation strategies are recommended?

Advanced

Contradictions in biological assays (e.g., antifungal vs. no activity) arise from:

- Structural variability : Substitutents (e.g., bromo vs. chloro) alter electron density and binding affinity .

- Assay conditions : Variations in pH or solvent polarity affect solubility and bioavailability .

Validation strategies :- Replicate assays under standardized conditions (e.g., pH 7.4 buffer).

- Cross-validate with computational docking studies to confirm target interactions .

What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Q. Basic

- Hydrolysis of sulfonyl chloride : Competing hydrolysis to sulfonic acid occurs at pH >10. Mitigation: Maintain pH ≤8 using sodium carbonate .

- Incomplete substitution : Excess cyclopentylamine (1.2 eq.) ensures full conversion .

- Oxidation byproducts : Use inert atmospheres (N₂/Ar) to prevent sulfoxide formation .

What role does the cyclopentyl group play in the molecular packing and supramolecular architecture of this compound, as revealed by crystallographic studies?

Advanced

The cyclopentyl group induces steric constraints, leading to:

- Crystal packing : A "side-on" orientation relative to the benzene ring, reducing π-π stacking but promoting C–H⋯O interactions (distance: ~2.5 Å) .

- Thermal stability : Enhanced melting point (~375 K) compared to linear alkyl analogs due to rigid lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.